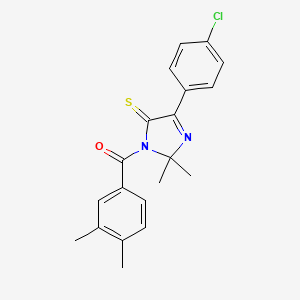

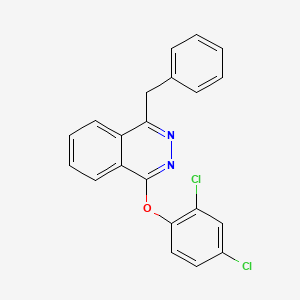

1-Benzyl-4-(2,4-dichlorophenoxy)phthalazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Benzyl-4-(2,4-dichlorophenoxy)phthalazine is a chemical compound with the molecular formula C21H14Cl2N2O and a molecular weight of 381.25 . It is also known by the synonym 4-Benzyl-1-phthalazinyl 2,4-dichlorophenyl ether .

Molecular Structure Analysis

The molecular structure of this compound consists of a phthalazine ring fused with a benzene ring . The presence of two adjacent nitrogen atoms in the phthalazine ring makes it a rare and not very familiar compound in isolated extracts from living organisms .Scientific Research Applications

Synthesis and Biological Screening

4-Benzyl-2H-phthalazine derivatives, including 1-Benzyl-4-(2,4-dichlorophenoxy)phthalazine, have been synthesized and evaluated for antimicrobial activities. Some derivatives exhibit promising effects against Gram-positive and Gram-negative bacteria and fungi (El-Wahab et al., 2011).

Phosphodiesterase Inhibition

Phthalazine derivatives, including the 4-benzylamino-1-chloro-6-substituted class, have shown inhibitory activity toward phosphodiesterase 5 (PDE5). This activity is significant in the context of vasorelaxation and has implications in treating cardiovascular conditions (Watanabe et al., 1998).

Antimicrobial, Antifungal, and Antioxidant Properties

Some phthalazine-based 1,2,3-triazole derivatives exhibit good antibacterial and antifungal activities, as well as significant antioxidant properties. This positions them as potential candidates for developing new antimicrobial and antioxidant agents (Shyma et al., 2016).

Poly(ADP-ribose) Polymerase Inhibition

Certain 4-benzyl-2H-phthalazin-1-ones act as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. These compounds have shown potential in cancer therapy, particularly against BRCA1- and BRCA2-defective cancers (Menear et al., 2008).

DNA Binding and Cytotoxic Activity

Benzo[g]phthalazine-5,10-diones, related to antitumor agents like ametantrone and mitoxantrone, have been synthesized and exhibit cytotoxic activity against human tumor cell lines. These compounds bind to DNA and suggest alternative mechanisms of cell death (Gandolfi et al., 1995).

Vasorelaxant and Antiplatelet Activities

Phthalazine derivatives with (4-benzylphthalazin-1-ylamino)alcohol structures have shown properties of relaxing vascular contractions and inhibiting platelet aggregation. These activities highlight their potential in cardiovascular therapies (Munín et al., 2017).

Polymer Synthesis

4-(4-Hydroxyphenyl)phthalazin-1-one, a derivative, has been used to synthesize high molecular weight linear polymers. These polymers are notable for their thermal stability and potential applications in high-performance materials (Berard et al., 1994).

Mechanism of Action

Target of Action

Phthalazine derivatives, a class to which this compound belongs, have been known to inhibit phosphodiesterase (pde) and aldose reductase . These enzymes play crucial roles in various biochemical processes, including signal transduction and glucose metabolism .

Mode of Action

Based on the known actions of similar phthalazine derivatives, it can be inferred that this compound might interact with its targets, leading to inhibition or modulation of their activity . This interaction can result in changes in cellular processes controlled by these targets .

Biochemical Pathways

Given the potential targets, it can be speculated that this compound may influence pathways related to signal transduction and glucose metabolism . The downstream effects of such interactions could include altered cellular responses to stimuli and changes in metabolic processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, and its eventual elimination .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound might lead to changes in cellular responses to stimuli and alterations in metabolic processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of this compound .

Properties

IUPAC Name |

1-benzyl-4-(2,4-dichlorophenoxy)phthalazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Cl2N2O/c22-15-10-11-20(18(23)13-15)26-21-17-9-5-4-8-16(17)19(24-25-21)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGLDBYRBRDRBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-methylbenzyl)cyclopropyl]amine hydrochloride](/img/structure/B2414982.png)

![1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414984.png)

![5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414986.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2414988.png)

![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)

![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2414993.png)

![methyl 2-[(2Z)-2-[(4-bromobenzoyl)imino]-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2414994.png)

![N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2414997.png)

![2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-](/img/structure/B2414999.png)